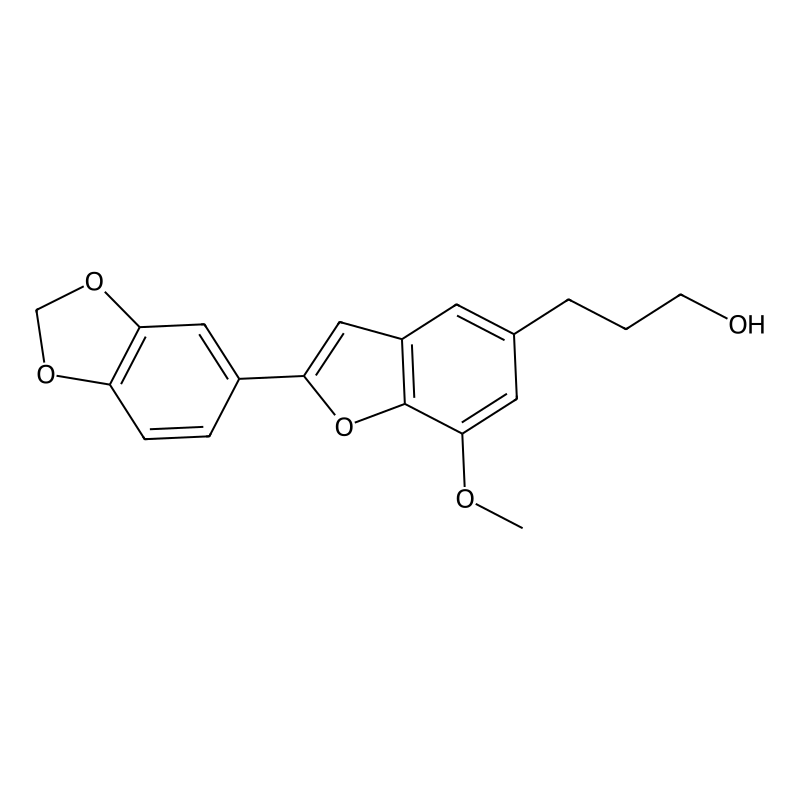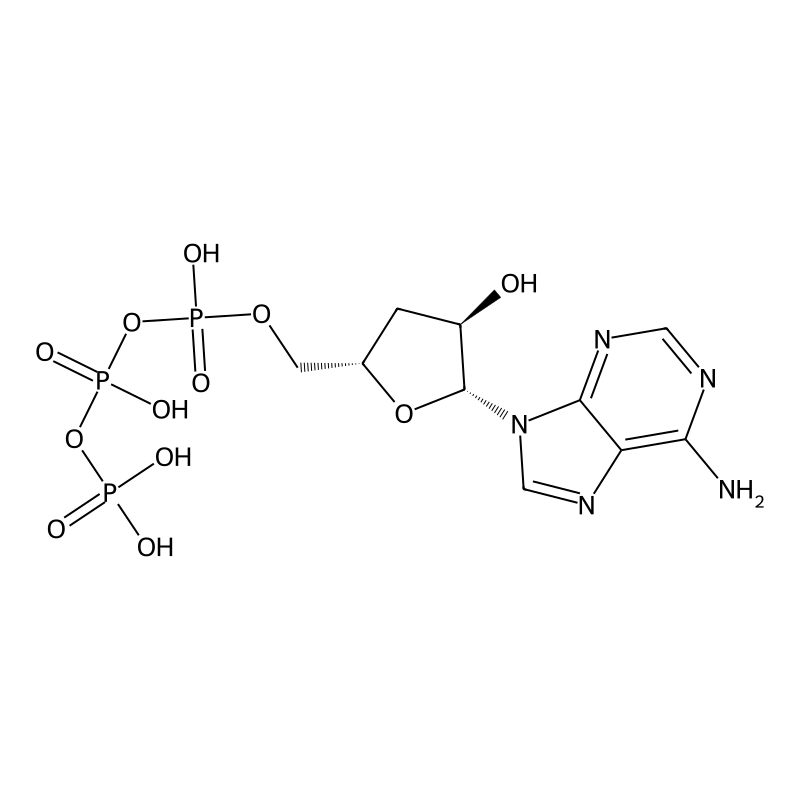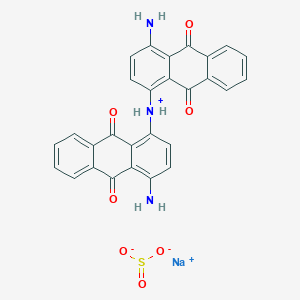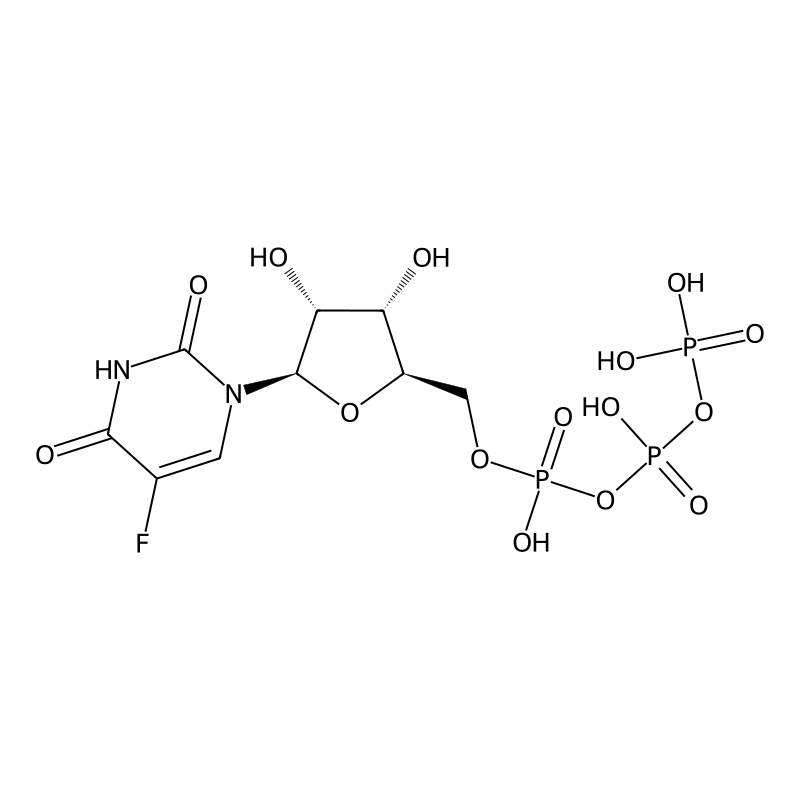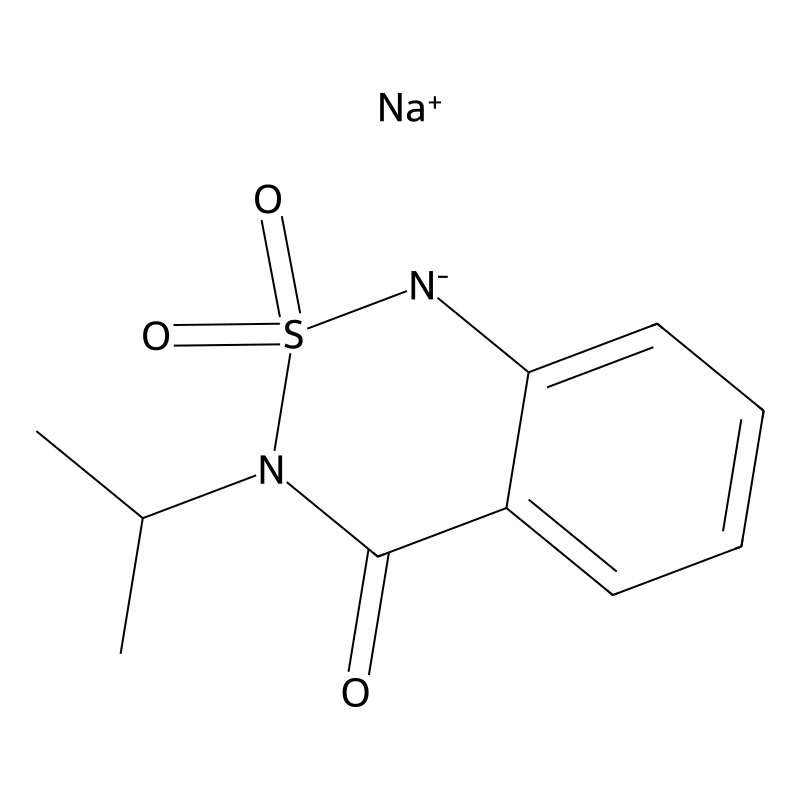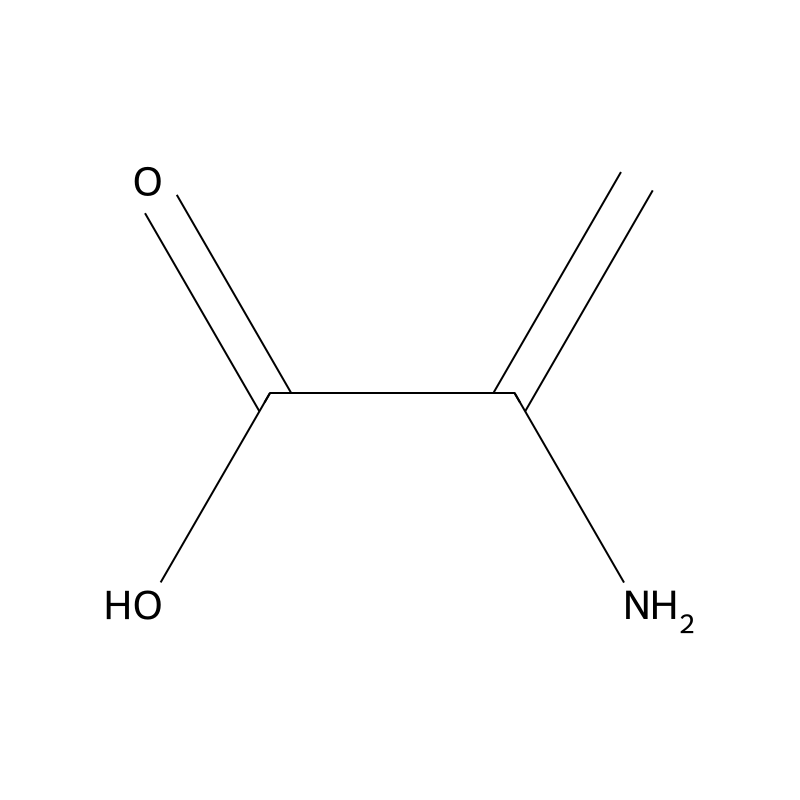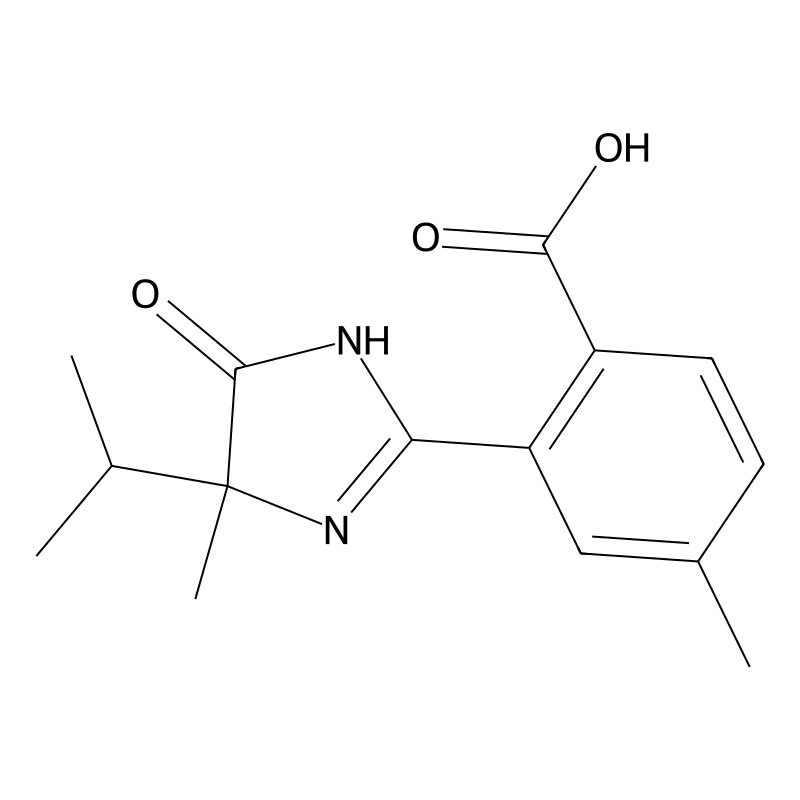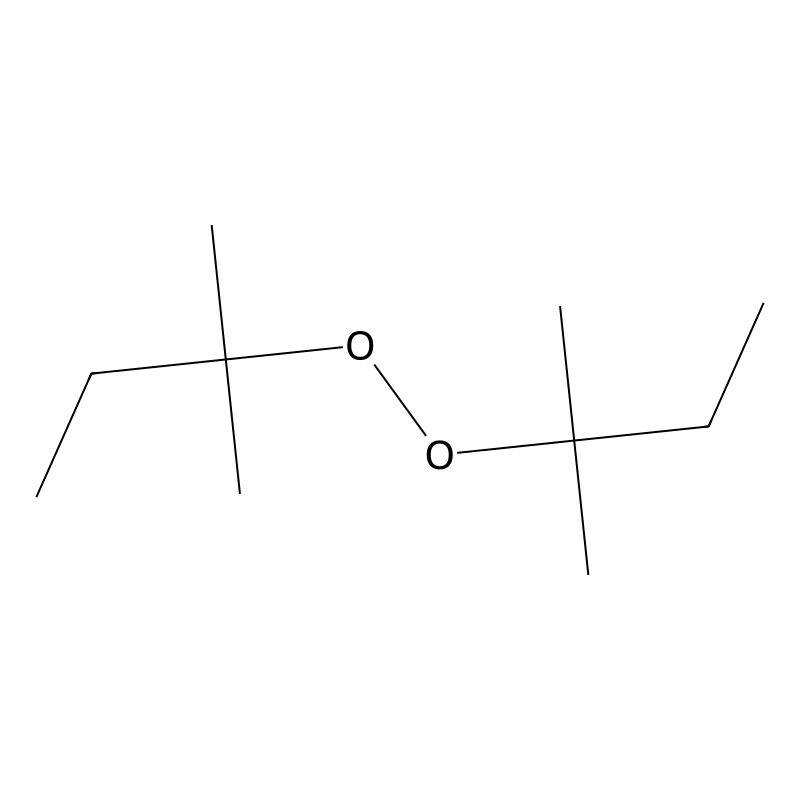Prasugrel metabolite
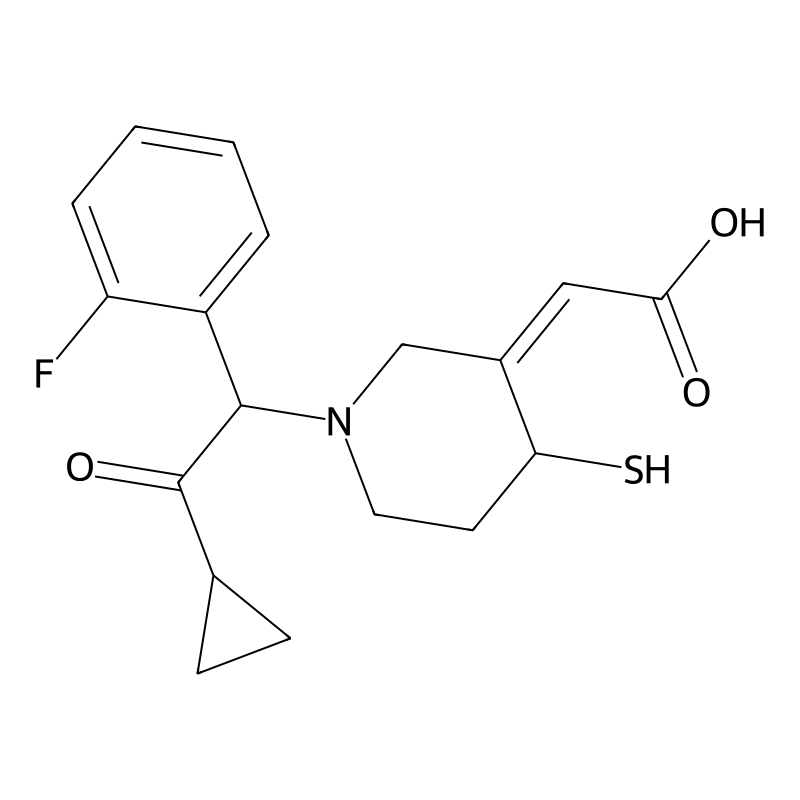
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- Prasugrel is a third-generation, orally administered thienopyridine . It acts as a specific and irreversible antagonist of the 5’-diphosphate (ADP) P2Y12 receptor . It needs to be metabolized to exert its effect .
- The mechanism generally admitted for the bioactivation of the antithrombotic prodrug, prasugrel, is its two-step enzymatic conversion into a biologically active thiol metabolite . The first step is an esterase-catalyzed hydrolysis of its acetate function leading to a thiolactone metabolite .
- Prasugrel has found extensive use as a major thienopyridine ADP-receptor antagonist with a safer, higher, faster, and more consistent level of inhibition of platelet aggregation compared to similar drugs that are used for the treatment of cardiovascular disease such as ticlopidine and clopidogrel .
- The initial molecule, prasugrel, is rapidly hydrolyzed by intestinal and blood esterases .
- The first step is an esterase-catalyzed hydrolysis of its acetate function leading to a thiolactone metabolite .
- The second step was described as a cytochrome P450 (P450)-dependent oxidative opening of the thiolactone ring .
Scientific Field: Pharmacology and Toxicology
Application: Antithrombotic Therapy
Methods of Application or Experimental Procedures
Results or Outcomes
Origin
Prasugrel is a prodrug, meaning it's an inactive medication that needs to be converted into an active form in the body. R-138727 is formed through a two-step process. First, prasugrel is rapidly converted to an inactive thiolactone intermediate by carboxylesterase enzymes in the intestine and liver []. Then, this intermediate is metabolized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to the active metabolite R-138727 [].
Significance
R-138727 is the key player in prasugrel's function. It irreversibly binds to the P2Y12 receptor on platelets, preventing them from aggregating (clumping together) and forming blood clots []. This makes R-138727 a crucial compound for preventing cardiovascular events like heart attack and stroke.
Molecular Structure Analysis
R-138727 has a complex molecular structure containing several key features:
- Thienopyridine ring: This core structure is essential for binding to the P2Y12 receptor [].
- Thiol group: This functional group contains a sulfur atom with a highly reactive hydrogen. It forms a disulfide bond with the P2Y12 receptor, creating an irreversible binding [].
- Chirality: The molecule has a chiral center, meaning it exists in two non-superimposable mirror-image forms (R and S enantiomers). The R-enantiomer is the active form of the metabolite [].
Note
Due to limitations in response formatting, the specific chemical structure cannot be displayed here.
Chemical Reactions Analysis
Formation:
Mechanism of action
R-138727 binds covalently (through a disulfide bond) to the P2Y12 receptor on platelets, preventing ADP (adenosine diphosphate) from binding and inhibiting platelet aggregation [].
Degradation
R-138727 is further metabolized in the body to inactive metabolites through reactions like S-methylation and cysteine conjugation. However, the specific details of these reactions are not fully elucidated yet [].
Physical And Chemical Properties Analysis
Data on the specific physical and chemical properties of R-138727 is limited due to its role as an intermediate metabolite within the body.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Kakarla S, Datla PV, Kodali G, Seru G. Analysis of prasugrel active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 May 1;1020:103-10. doi: 10.1016/j.jchromb.2016.03.035. Epub 2016 Mar 24. PubMed PMID: 27038402.
3: Lukram O, Zarapkar M, Kumar Jha C, Parmar S, Tomar KS, Hande A. Electrospray ionization LC-MS/MS validated method for the determination of the active metabolite (R-138727) of prasugrel in human plasma and its application to a bioequivalence study. Drug Test Anal. 2012 Feb;4(2):158-66. doi: 10.1002/dta.264. Epub 2011 Mar 25. PubMed PMID: 21438161.
4: Algaier I, Jakubowski JA, Asai F, von Kügelgen I. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. J Thromb Haemost. 2008 Nov;6(11):1908-14. doi: 10.1111/j.1538-7836.2008.03136.x. Epub 2008 Aug 22. PubMed PMID: 18752581.
5: Hasegawa M, Sugidachi A, Ogawa T, Isobe T, Jakubowski JA, Asai F. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thromb Haemost. 2005 Sep;94(3):593-8. PubMed PMID: 16268477.

